4-(3,5-difluorophenyl)-4-oxobutanenitrile
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Overview
Description
4-(3,5-Difluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)-4-oxobutanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of 4-(3,5-difluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(3,5-difluorophenyl)-4-aminobutanenitrile.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Difluorophenyl)-4-oxobutanenitrile
- 4-(3,4-Difluorophenyl)-4-oxobutanenitrile
- 4-(2,3-Difluorophenyl)-4-oxobutanenitrile
Uniqueness
4-(3,5-Difluorophenyl)-4-oxobutanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Properties
CAS No. |
1519562-47-0 |
---|---|
Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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